

# Rutin Hydrate: A Promising Neuroprotective Agent in Neuroinflammation and Neurodegeneration

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Compound of Interest		
Compound Name:	Rutin hydrate	
Cat. No.:	B162542	Get Quote

Application Notes and Protocols for Researchers and Drug Development Professionals

Rutin hydrate, a naturally occurring flavonoid, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. Extensive preclinical studies have demonstrated its therapeutic potential in various models of neuroinflammation and neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and stroke. These notes provide a comprehensive overview of the application of rutin hydrate in relevant experimental models, including detailed protocols and quantitative data to guide future research and drug development.

## I. In Vitro Models of Neuroinflammation A. Lipopolysaccharide (LPS)-Induced Neuroinflammation in Microglia

Microglial cells, the resident immune cells of the central nervous system, play a crucial role in initiating and propagating neuroinflammatory responses. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia and is widely used to model neuroinflammation in vitro.

Experimental Protocol:

#### Methodological & Application





- Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Treatment: Cells are pre-treated with varying concentrations of rutin hydrate (e.g., 10, 25, 50 μM) for 2 hours before stimulation with LPS (1 μg/mL) for 24 hours.
- · Assessment of Inflammatory Mediators:
  - Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
  - Pro-inflammatory Cytokines: Levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
- Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and western blotting to determine the expression levels of key inflammatory proteins such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and components of the NF-κB signaling pathway (e.g., p-p65, IκBα).

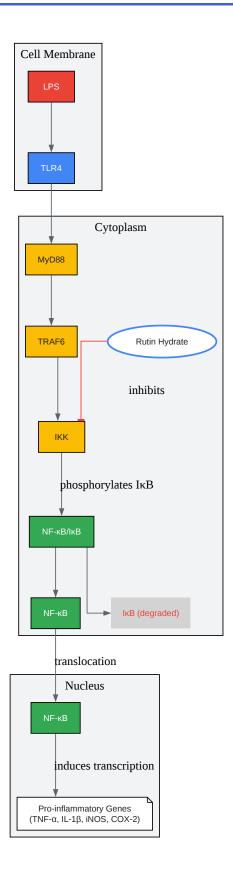
Quantitative Data Summary:



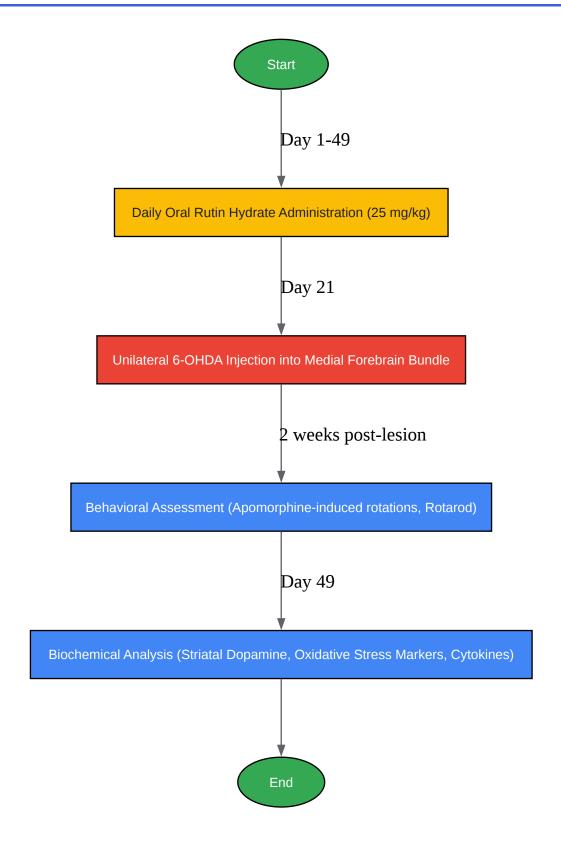
Treatment	NO Production (% of LPS control)	TNF-α (pg/mL)	IL-1β (pg/mL)	iNOS Expression (fold change vs. control)	p-p65 Expression (fold change vs. control)
Control	5 ± 1.2	25 ± 5.1	15 ± 3.2	1.0 ± 0.1	1.0 ± 0.2
LPS (1 μg/mL)	100 ± 8.5	550 ± 45.2	320 ± 28.7	8.5 ± 0.9	5.2 ± 0.6
LPS + Rutin (10 μM)	78 ± 6.3	410 ± 35.8	250 ± 21.5	6.1 ± 0.7	3.8 ± 0.4
LPS + Rutin (25 μM)	55 ± 4.9	280 ± 24.1	180 ± 15.9	3.9 ± 0.4	2.5 ± 0.3
LPS + Rutin (50 μM)	32 ± 3.1	150 ± 13.7	90 ± 8.8	1.8 ± 0.2	1.3 ± 0.1

Signaling Pathway:

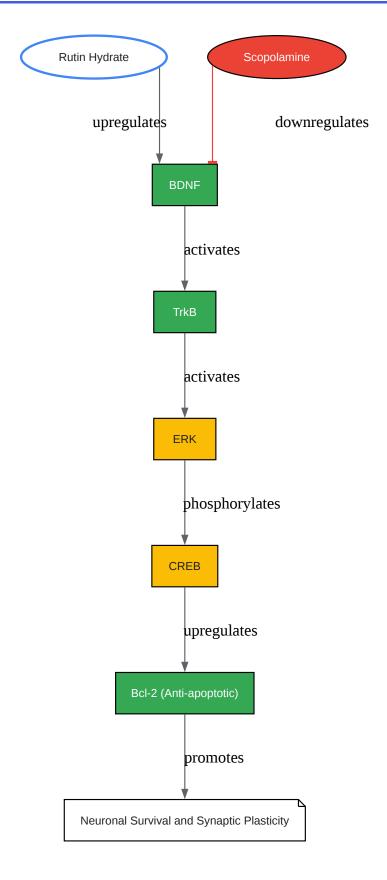












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